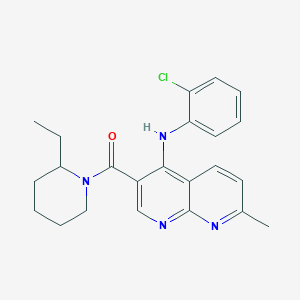
N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a naphthyridine core, which is known for its biological activity and structural versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the chlorophenyl and ethylpiperidine groups. Common synthetic methods include:
Condensation Reactions: Combining smaller molecules to form the naphthyridine core.
Substitution Reactions: Introducing the chlorophenyl group through nucleophilic substitution.
Amidation Reactions: Forming the amide bond with the ethylpiperidine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up reactions and improve efficiency.
Purification Techniques: Employing methods such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The chlorophenyl group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
科学研究应用
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific biological pathways.
Material Science: Its unique chemical properties may make it useful in the development of new materials with specific characteristics.
Industrial Chemistry: The compound could serve as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism by which N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
Imidazopyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Quinolines: Another class of compounds with a similar core structure, used in various chemical and biological applications.
Uniqueness
N-(2-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
[4-(2-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-3-16-8-6-7-13-28(16)23(29)18-14-25-22-17(12-11-15(2)26-22)21(18)27-20-10-5-4-9-19(20)24/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZMTBJRUPDQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4Cl)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
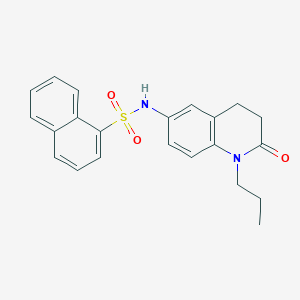
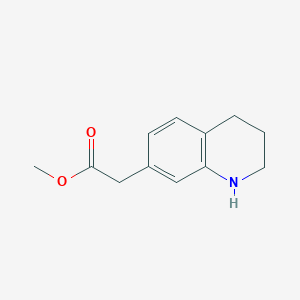
![1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE](/img/structure/B2754044.png)
![3-methoxy-N-methyl-N-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2754045.png)
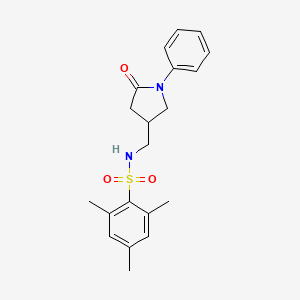
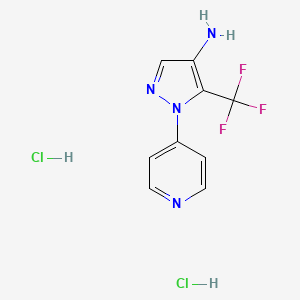
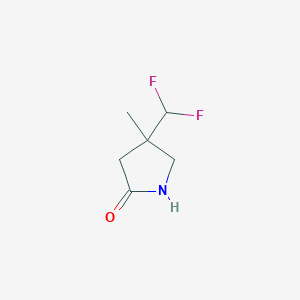
![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)
![2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2754052.png)
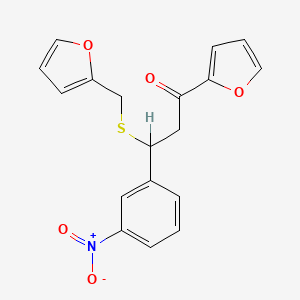
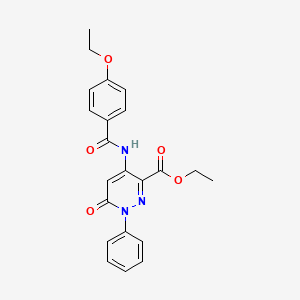
![N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2754057.png)
amine](/img/structure/B2754059.png)
![2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2754062.png)
